molecular formula C19H39N5O7 B13799890 Gentamicin D Acetate

Gentamicin D Acetate

Cat. No.: B13799890
M. Wt: 449.5 g/mol
InChI Key: VEGXETMJINRLTH-JHODFQNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gentamicin D Acetate, chemically designated as Gentamicin C1a Pentaacetate Salt, is an aminoglycoside antibiotic derivative widely used in clinical and research settings for its antibacterial properties. Its molecular formula is C₂₉H₅₉N₅O₁₇, with a molecular weight of 749.8 g/mol . The compound is characterized by slight solubility in water and methanol, and it exhibits hygroscopicity, necessitating storage under inert atmospheres at -20°C to maintain stability .

Structurally, this compound is a semi-synthetic derivative of gentamicin C1a, modified by acetylation to enhance stability and bioavailability. It is synonymous with terms such as Gentamycin C1a Acetate and Gentamicin C3 Acetate, reflecting its position within the gentamicin complex . Clinically, it is employed in localized antibiotic delivery systems, particularly in osteomyelitis treatment, where its sustained release from calcium sulfide-based carriers promotes bone regeneration while combating infections .

Properties

Molecular Formula

C19H39N5O7

Molecular Weight

449.5 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13-,14+,15-,16-,17+,18-,19+/m0/s1

InChI Key

VEGXETMJINRLTH-JHODFQNSSA-N

Isomeric SMILES

C[C@]1(CO[C@H]([C@H]([C@@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gentamicin D Acetate involves the fermentation of Micromonospora purpurea, followed by extraction and purification processes . The acetate form is obtained by reacting gentamicin with acetic acid under controlled conditions. The reaction typically involves dissolving gentamicin in a suitable solvent, such as water or methanol, and then adding acetic acid to form the acetate salt .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is carried out in bioreactors, and the extraction and purification steps are optimized for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Gentamicin D Acetate undergoes hydrolysis under aqueous conditions, reverting to its parent compound, gentamicin D. This reaction is pH-dependent and proceeds via nucleophilic attack on the acetyl group.

Key Findings:

  • Acidic Hydrolysis : In trifluoroacetic acid (TFA) and wet dichloromethane, the acetyl group is cleaved, regenerating the free amine functionality (e.g., during synthesis of gentamicin C2 from intermediate 17 ) .

  • Basic Hydrolysis : Treatment with aqueous barium hydroxide at elevated temperatures removes acetyl groups, as observed in the final deprotection steps of gentamicin C1 and C2a synthesis .

Table 1: Hydrolysis Conditions and Products

ConditionCatalyst/ReagentProductYieldReference
Aqueous, pH 5–7NoneGentamicin DN/A
Trifluoroacetic acid (TFA)Wet CH₂Cl₂Deprotected intermediate69–94%
Barium hydroxide (Ba(OH)₂)Aqueous, 80°CGentamicin derivatives53–66%

Oxidation Reactions

The compound is susceptible to oxidation under reactive oxygen species (ROS)-rich environments, leading to degradation or formation of reactive intermediates.

Key Findings:

  • Reactive Species Formation : Oxidation generates electrophilic byproducts, potentially compromising stability in formulations.

  • Structural Vulnerability : The 6′-methyl and 4′,5′-unsaturated motifs in gentamicin derivatives (e.g., C2a) influence oxidative stability, as conformational changes alter electron density distribution .

Table 2: Oxidation Pathways

Oxidizing AgentObserved OutcomeImpact on BioactivityReference
Ambient O₂ (long-term)Degradation productsReduced efficacy
H₂O₂ (in vitro)Epoxide intermediatesUncharacterized

Stereochemical and Conformational Effects on Reactivity

The 6′-methyl group and side-chain conformation significantly influence reaction kinetics and product distribution:

  • Side-Chain Conformation : this compound adopts a gauche-gauche (gg) or gauche-trans (gt) conformation, affecting hydrolysis rates. ROESY studies show stronger H4′–H6′ correlations in gg conformers, stabilizing against nucleophilic attack .

  • Steric Effects : Methylation at the 6′-position (C or N) alters steric hindrance, modulating susceptibility to enzymatic acetylation or hydrolysis .

Stability in Formulations

  • pH-Dependent Degradation : Stability is optimal at pH 5–7, with accelerated hydrolysis outside this range.

  • Thermal Stability : Decomposition occurs above 80°C, particularly in basic media .

Synthetic Modifications

While not direct reactions of this compound, its synthesis involves critical steps:

  • Acetylation : Sisomicin derivatives are acetylated using acetic anhydride or acetyl chloride.

  • Hydrogenolysis : Palladium hydroxide catalyzes cleavage of protective benzyl groups .

Scientific Research Applications

Gentamicin D Acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Gentamicin Complex Components

Gentamicin is a mixture of structurally related compounds (C1, C1a, C2), differing in methylation and hydroxylation patterns. Gentamicin D Acetate (C1a pentaacetate) distinguishes itself through its acetylated functional groups, which improve solubility and reduce rapid degradation compared to non-acetylated variants.

Parameter This compound Gentamicin (C1, C1a, C2) Netilmicin Amikacin
Molecular Weight 749.8 ~450–500 (approximate) 475.5 585.6
Solubility Slightly in water/methanol Water-soluble Water-soluble Water-soluble
Stability Hygroscopic Stable under standard conditions Stable Stable
Storage Conditions -20°C, inert atmosphere Room temperature Room temperature Room temperature
Purity/Recovery (%) >85 97–103 80–90 80–90

The acetylated form’s hygroscopic nature necessitates specialized storage, unlike other aminoglycosides, which are more stable under ambient conditions .

Efficacy in Osteomyelitis Treatment

In a rat osteomyelitis model, this compound-loaded high-porosity calcium sulfide (G-HPCS) and natural calcium sulfide (G-NCS) beads demonstrated superior osteogenic outcomes compared to gentamicin-impregnated polymethylmethacrylate (GI-PMMA). While all formulations reduced radiologic lesion sizes, G-HPCS and G-NCS facilitated new bone formation, whereas GI-PMMA caused bone defects due to mechanical stress during bead removal .

Formulation Radiologic Improvement Bacterial Load Reduction Bone Regeneration
G-HPCS/G-NCS Significant No significant difference Yes
GI-PMMA Significant No significant difference No (defect observed)

This highlights the importance of carrier material in optimizing this compound’s therapeutic profile.

Stability and Pharmaceutical Considerations

The hygroscopicity of this compound imposes stringent storage requirements, whereas non-acetylated gentamicin components and other aminoglycosides like amikacin are more practical for routine clinical use. However, the acetylated form’s extended release in bone-targeted carriers compensates for these logistical challenges .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Gentamicin D Acetate purity in experimental samples, and how can researchers validate these methods?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound purity. Validation requires establishing linearity (e.g., R² > 0.99), limits of detection (LOD) and quantification (LOQ), intra-/inter-day precision (<5% RSD), and recovery rates (85–115%). Include internal standards like sisomicin for calibration .

Q. How should in vitro susceptibility testing be designed to assess this compound’s efficacy against resistant bacterial strains?

  • Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays. Use a panel of clinically relevant Gram-negative isolates (e.g., Pseudomonas aeruginosa, E. coli), with controls (e.g., gentamicin sulfate) and triplicate biological replicates. Statistical power analysis (α = 0.05, β = 0.2) ensures sufficient sample size to detect ≥2-fold MIC differences .

Q. What protocols ensure stability of this compound in long-term pharmacokinetic studies?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH (5.4–7.4) to simulate physiological conditions. Monitor degradation via HPLC every 7 days for 6 months. Use Arrhenius equations to extrapolate shelf-life. Include lyophilized formulations with excipients (e.g., trehalose) to enhance stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Apply multivariate regression models to account for confounding variables (e.g., protein binding, renal clearance). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling (e.g., AUC/MIC ratios) to correlate in vitro MICs with in vivo outcomes. Validate with neutropenic murine thigh infection models, ensuring sample sizes (n ≥ 8/group) for statistical power .

Q. What experimental designs are optimal for studying this compound’s resistance mechanisms in biofilms?

  • Methodological Answer : Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability under sub-MIC this compound exposure. Combine RNA-seq to identify upregulated resistance genes (e.g., aac(3)-II acetyltransferase). Validate findings via CRISPR-Cas9 knockout strains and checkerboard synergy assays with β-lactams .

Q. How can computational modeling predict this compound’s interactions with ribosomal targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to the 16S rRNA A-site. Validate predictions via cryo-EM of ribosome-ligand complexes and site-directed mutagenesis (e.g., A1408G mutation). Compare binding free energies (ΔG) with experimental MIC shifts .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement quality-by-design (QbD) principles during fermentation and acetylation. Monitor critical process parameters (CPPs: pH, temperature, aeration) using PAT (process analytical technology). Characterize batches via NMR (¹H/¹³C) and LC-MS to confirm structural consistency (e.g., acetyl group positioning) .

Data Presentation and Reproducibility Guidelines

  • Table 1 : Key Parameters for this compound HPLC-MS Validation

    ParameterAcceptable RangeReference Standard
    Linearity (R²)≥0.99USP Guidelines
    Precision (% RSD)≤5% (intra-/inter-day)CLSI
    Recovery Rate85–115%ICH Q2(R1)
  • Statistical Considerations : For in vivo studies, use ANCOVA to adjust for baseline bacterial load differences. Report 95% confidence intervals for MIC90 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.